molecular formula C15H17N7O2 B3001227 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine CAS No. 899974-54-0

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine

Cat. No.: B3001227
CAS No.: 899974-54-0
M. Wt: 327.348
InChI Key: MSGLSNAAXVGOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine is a heterocyclic compound that features a triazolopyrimidine core fused with a piperazine ring and a furan-2-carbonyl group

Biochemical Analysis

Biochemical Properties

Related compounds with a triazolopyrimidine core have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This suggests that [4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone may interact with enzymes such as CDK2 and potentially other proteins involved in cell cycle regulation.

Cellular Effects

While specific cellular effects of [4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone have not been reported, related compounds have demonstrated cytotoxic activities against various cancer cell lines . These compounds may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine typically involves multi-step reactionsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives such as:

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine stands out due to its unique combination of a triazolopyrimidine core with a piperazine ring and a furan-2-carbonyl group, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-2-22-14-12(18-19-22)13(16-10-17-14)20-5-7-21(8-6-20)15(23)11-4-3-9-24-11/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGLSNAAXVGOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.